molecular formula C7H7ClFNO4S2 B3372771 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride CAS No. 926269-52-5

2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride

Cat. No. B3372771
CAS RN: 926269-52-5
M. Wt: 287.7 g/mol
InChI Key: PPMAWRKBXMPDHY-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 926269-52-5 . It has a molecular weight of 287.72 .


Molecular Structure Analysis

The molecular formula of this compound is C7H7ClFNO4S2 . The InChI code is 1S/C7H7ClFNO4S2/c1-15(11,12)10-5-2-3-7(6(9)4-5)16(8,13)14/h2-4,10H,1H3 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.684±0.06 g/cm3 . The predicted boiling point is 384.0±52.0 °C .

Scientific Research Applications

  • Synthesis Techniques and Derivatives : The chemical is used in the synthesis of various fluoro-containing compounds and derivatives. For instance, it plays a role in the practical synthesis of specific benzylamines and their sulfone and sulfonamide counterparts, which are significant in various organic syntheses (Perlow et al., 2007).

  • Fluorosulfonation Reagents : It is also instrumental in developing novel fluorosulfonation reagents. These reagents, like 1-bromoethene-1-sulfonyl fluoride, are used for regioselective synthesis in organic chemistry, highlighting the versatility of fluoro-containing sulfonyl compounds (Leng & Qin, 2018).

  • Pharmaceutical Intermediates : Various sulfonamides and carbamates, derived from related fluoroaniline compounds, have been synthesized for their potential antimicrobial activity. These derivatives are important in the development of new pharmaceuticals (Janakiramudu et al., 2017).

  • Radiochemical Applications : Some fluoro-containing sulfonamides have been explored as precursors in radiochemistry, particularly in PET tracer development. This illustrates the role of such compounds in diagnostic imaging and nuclear medicine (Inkster et al., 2012).

  • Spectrofluorometric Analysis : There are methods developed for the spectrofluorometric determination of drugs containing methylene sulfone/sulfonamide groups, highlighting the analytical applications of these compounds in pharmaceutical quality control (Elokely et al., 2011).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product page . Please refer to these resources for detailed safety and handling information.

properties

IUPAC Name

2-fluoro-4-(methanesulfonamido)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO4S2/c1-15(11,12)10-5-2-3-7(6(9)4-5)16(8,13)14/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMAWRKBXMPDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192324
Record name 2-Fluoro-4-[(methylsulfonyl)amino]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926269-52-5
Record name 2-Fluoro-4-[(methylsulfonyl)amino]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926269-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-[(methylsulfonyl)amino]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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